molecular formula C20H21ClN4O B6477911 1-[(4-chlorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640818-79-5

1-[(4-chlorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Cat. No.: B6477911
CAS No.: 2640818-79-5
M. Wt: 368.9 g/mol
InChI Key: BBWUWXOSOZSQJV-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is a synthetic urea derivative featuring a 4-chlorobenzyl group and a 4-(1-methylpyrazol-5-yl)phenethyl substituent. Its structure combines a urea backbone with aromatic and heterocyclic moieties, which are common in medicinal chemistry for modulating biological activity.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-25-19(11-13-24-25)17-6-2-15(3-7-17)10-12-22-20(26)23-14-16-4-8-18(21)9-5-16/h2-9,11,13H,10,12,14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWUWXOSOZSQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 1-[(4-chlorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea may interact with a variety of enzymes, proteins, and other biomolecules. Pyrazole derivatives, for instance, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that they may have long-term effects on cellular function. Specific information on the stability, degradation, and long-term effects of this compound is currently lacking.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related urea and pyrazole-containing compounds reveals critical trends in physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
1-[(4-Chlorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (Target) 4-Cl-C₆H₄-CH₂, 4-(1-Me-pyrazol-5-yl)-C₆H₄-CH₂ ~413.9 Combines urea with chlorophenyl and pyrazole; potential for dual binding motifs N/A
1-(4-Chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea 4-Cl-C₆H₄, thiadiazole-S-CH₂ ~356.8 Thiadiazole replaces pyrazole; enhanced solubility but reduced aromatic stacking
1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea 4-F-C₆H₄, CF₃-pyrazole ~408.3 Fluorination increases metabolic stability; trifluoromethyl boosts hydrophobicity
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea Piperidinylmethyl, tetrazole ~453.5 Tetrazole as a bioisostere for carboxylate; improved oral bioavailability

Key Observations :

  • Pyrazole vs. Thiadiazole/Tetrazole : Pyrazole-containing compounds (Target, ) exhibit stronger aromatic interactions compared to thiadiazole () or tetrazole () derivatives, which may enhance target binding but reduce solubility .
  • Urea Backbone : The urea moiety in all compounds facilitates hydrogen bonding with biological targets, a critical feature for enzyme inhibition (e.g., kinases, carbonic anhydrases) .
Physicochemical Properties
  • LogP : The target compound’s LogP is estimated to be ~3.5 (higher than fluorinated analogues in but lower than thiadiazole derivatives in ), balancing lipophilicity and solubility.
  • Hydrogen Bonding: The urea group provides two hydrogen bond donors, critical for target engagement, while the pyrazole’s nitrogen atoms act as acceptors, a feature shared with .

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